molecular formula C17H25N3O4 B2727697 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea CAS No. 894045-41-1

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea

Numéro de catalogue: B2727697
Numéro CAS: 894045-41-1
Poids moléculaire: 335.404
Clé InChI: LOQNLIFXKNQMLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a urea-linked 2-methylpropyl (isobutyl) chain at the 3-position. Its molecular complexity highlights the importance of comparing it with structurally related compounds to evaluate pharmacological and physicochemical distinctions.

Propriétés

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)9-18-17(22)19-12-7-16(21)20(10-12)13-5-6-14(23-3)15(8-13)24-4/h5-6,8,11-12H,7,9-10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQNLIFXKNQMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrolidinone ring is reacted with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Isobutylurea Moiety: The final step involves the reaction of the intermediate compound with isobutyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the urea moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Characteristics

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially increasing its bioavailability.

Medicinal Chemistry

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea has been explored for its potential pharmacological effects:

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that derivatives of similar pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities in vitro. Studies have reported effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 62.5 µg/mL .

Neuropharmacology

The structural analogs of this compound have been investigated for their effects on the central nervous system:

  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions in animal models, potentially through modulation of neurotransmitter systems . This suggests that the compound could be further explored for treating neurodegenerative diseases.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance biological activity:

  • Functional Group Variations : Modifying the substituents on the pyrrolidine ring or altering the length of alkyl chains can significantly impact the pharmacological profile of these compounds. For instance, variations in the urea moiety can affect binding affinity to target receptors.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives based on the core structure of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values ranging from 0.5 to 2 µM depending on the specific derivative used .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on antimicrobial efficacy, researchers tested this compound against a panel of bacterial strains. The results highlighted its effectiveness against resistant strains of E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

Structural Differences :

  • Core Structure: MK13 replaces the pyrrolidinone ring with a pyrazole ring, altering rigidity and hydrogen-bonding capacity .
  • Substituents : The phenyl group in MK13 has 3,5-dimethoxy substituents versus 3,4-dimethoxy in the target compound, affecting electronic distribution and steric interactions.
  • Urea Side Chain : MK13 features a 4-methylpyrazole group instead of an isobutyl chain, modifying hydrophobicity and steric bulk.

Physicochemical Properties :

  • LogP : The pyrazole ring in MK13 may reduce lipophilicity compared to the target compound’s isobutyl chain.

3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea (BF13928)

Structural Differences :

  • Shared Features: Both compounds share the 3,4-dimethoxyphenyl-pyrrolidinone core, suggesting overlapping target profiles.

Physicochemical Properties :

  • Molecular Weight : BF13928 (C₂₀H₂₃N₃O₄S, MW 401.5) is heavier than the target compound due to the sulfur atom and phenyl group.

Metabolic Stability :

  • The methylsulfanyl group in BF13928 may undergo oxidation to sulfoxide or sulfone metabolites, whereas the isobutyl group in the target compound is prone to CYP450-mediated hydroxylation, leading to divergent metabolic pathways .

3-Cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (BF13936)

Structural Differences :

  • Core Modifications: BF13936 replaces the pyrrolidinone ring with a cyclopropyl group and introduces a thiophene-ethyl chain, drastically altering conformational flexibility and electronic properties .
  • Urea Linkage: The urea connects to a (3,4-dimethoxyphenyl)methyl group, differing from the target compound’s direct pyrrolidinone attachment.

Activité Biologique

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H28N4O4C_{18}H_{28}N_{4}O_{4} with a molecular weight of 364.4 g/mol. Its structure comprises a pyrrolidinone moiety linked to a dimethoxyphenyl group and a urea functional group, suggesting possible interactions with various biological targets.

PropertyValue
Molecular FormulaC18H28N4O4
Molecular Weight364.4 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Initial studies suggest that it may modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The exact mechanisms remain to be fully elucidated, but similar compounds have demonstrated significant pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of the compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, in studies involving breast cancer cell lines MCF-7 and MDA-MB-468, certain analogs displayed significant cytotoxicity, suggesting potential application in cancer therapy .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study evaluated the effects of the compound on breast cancer cell lines using MTT assays. Results showed that selected compounds exhibited significant cytotoxicity, particularly against MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the compound may bind effectively to topoisomerase I (TOPO I), an important target in cancer therapy. This interaction could inhibit DNA replication in cancer cells, leading to apoptosis .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic assessments indicate that the compound has favorable absorption characteristics, which are essential for its therapeutic efficacy. Further studies are needed to explore its bioavailability and metabolic stability.

Q & A

Q. What are the critical steps and challenges in synthesizing 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea?

Methodological Answer: The synthesis typically involves:

  • Step 1: Preparation of the pyrrolidinone core via cyclization reactions using substrates like 3,4-dimethoxyphenylacetic acid derivatives under acidic or basic conditions.
  • Step 2: Introduction of the urea moiety via coupling reactions, such as treating the pyrrolidinone intermediate with 2-methylpropyl isocyanate in anhydrous solvents (e.g., DMF or THF) under inert atmospheres.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures).

Key Challenges:

  • Low Yield in Coupling Reactions: Optimize stoichiometry (e.g., 1.2:1 ratio of isocyanate to amine) and reaction time (12–24 hours) to minimize side products .
  • Purity Issues: Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity and identify byproducts .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, urea NH protons at δ 5.5–6.5 ppm).
    • 13C NMR confirms carbonyl groups (pyrrolidinone C=O at ~170 ppm) and aromatic carbons.
  • Fourier Transform Infrared Spectroscopy (FTIR): Detects urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₇N₃O₄: 362.2078) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters for higher yield and purity?

Methodological Answer:

  • Factors to Vary: Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine, 0.5–2.0 eq).
  • Response Variables: Reaction yield (gravimetric analysis) and purity (HPLC area%).
  • Statistical Approach: Use a central composite design (CCD) to model interactions between factors. For example, a 3³ factorial design reduces the number of experiments from 27 to 15 while identifying optimal conditions (e.g., 80°C, 1.5 eq catalyst, DMF solvent) .
  • Validation: Replicate optimized conditions to confirm reproducibility (±5% yield variation) .

Q. What computational strategies predict the reactivity and stability of this urea derivative in different solvents?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to:
    • Calculate solvation free energies in polar (water) vs. nonpolar (toluene) solvents.
    • Predict protonation states (e.g., urea NH acidity) using implicit solvent models (PCM or SMD).
  • Molecular Dynamics (MD) Simulations: Model interactions with solvent molecules to assess stability (e.g., hydrogen bonding with DMF vs. THF) .
  • Reactivity Prediction: Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization .

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

Methodological Answer:

  • Assay Standardization:
    • pH Control: Test activity in buffers (pH 7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments.
    • Temperature: Compare results at 25°C (room temperature) vs. 37°C (physiological).
  • Target Validation:
    • Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity if activity varies across cell lines.
    • Employ isothermal titration calorimetry (ITC) to measure binding affinity (Kd) discrepancies caused by assay conditions .
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum concentration in cell media) .

Q. What strategies are recommended for analyzing degradation products under accelerated stability testing?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative Stress: Use 3% H₂O₂ in methanol.
  • Analytical Tools:
    • LC-MS/MS identifies degradation products (e.g., hydrolyzed urea or oxidized pyrrolidinone).
    • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at 40–60°C .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Kinetics:
    • Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive).
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Structural Validation:
    • X-ray Crystallography or Cryo-EM resolves binding modes with target enzymes.
    • Molecular Docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.